1-(1H-imidazol-5-yl)cyclopropan-1-ol
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Overview
Description
1-(1H-imidazol-5-yl)cyclopropan-1-ol is a compound that features a cyclopropane ring attached to an imidazole moiety Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-imidazol-5-yl)cyclopropan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of imidazole derivatives with cyclopropane intermediates. The reaction conditions often include the use of catalysts and specific solvents to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-(1H-imidazol-5-yl)cyclopropan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohols or amines.
Substitution: The imidazole ring can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
1-(1H-imidazol-5-yl)cyclopropan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Mechanism of Action
The mechanism of action of 1-(1H-im
Properties
Molecular Formula |
C6H8N2O |
---|---|
Molecular Weight |
124.14 g/mol |
IUPAC Name |
1-(1H-imidazol-5-yl)cyclopropan-1-ol |
InChI |
InChI=1S/C6H8N2O/c9-6(1-2-6)5-3-7-4-8-5/h3-4,9H,1-2H2,(H,7,8) |
InChI Key |
IOMSBCZUPFBSKE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=CN=CN2)O |
Origin of Product |
United States |
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